molecular formula C10H14N2O B1209775 Nicotine 1-N-oxide CAS No. 63551-14-4

Nicotine 1-N-oxide

Cat. No.: B1209775
CAS No.: 63551-14-4
M. Wt: 178.23 g/mol
InChI Key: RWFBQHICRCUQJJ-UHFFFAOYSA-N
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Description

Nicotine 1-N-oxide is a metabolite of nicotine, which is a naturally occurring alkaloid found in tobacco plants. It is formed through the oxidation of nicotine and is one of the primary metabolites detected in the urine of smokers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotine 1-N-oxide can be synthesized through the oxidation of nicotine using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. The purity of the final product is ensured through various purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Nicotine 1-N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nicotine 1-N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of nicotine 1-N-oxide involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. This compound acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters. This interaction is similar to that of nicotine but with different pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotine 1-N-oxide is unique due to its specific oxidation state and its role as an intermediate in nicotine metabolism. Unlike cotinine, which is more stable and commonly used as a biomarker, this compound is more reactive and participates in various biochemical pathways .

Properties

IUPAC Name

3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBQHICRCUQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262724
Record name 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63551-14-4
Record name 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63551-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine 1-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063551144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-79 °C
Record name Nicotine-1'-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

500 g of nicotine (3.08 mol) are slowly added dropwise to an equimolar 30% hydrogen peroxide solution containing 5.9 g of citric acid (30.8 mmol), the temperature being maintained below 90° C. After the addition has ended, the mixture is heated at 80° C. for 5 hours.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nicotine 1-N-oxide
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Nicotine 1-N-oxide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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